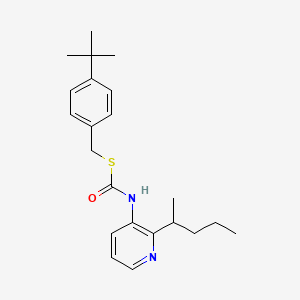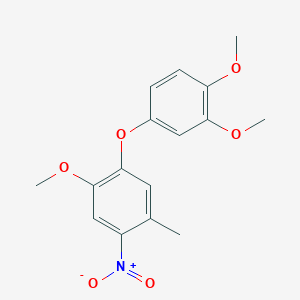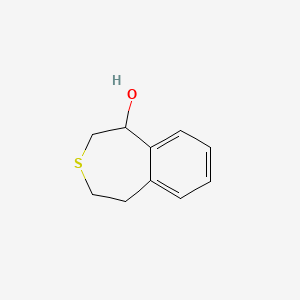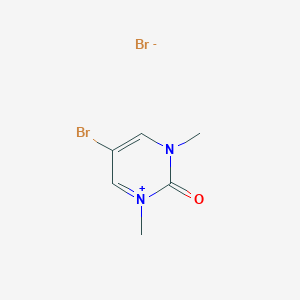![molecular formula C8H19O2PS2 B14669260 O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate CAS No. 50728-06-8](/img/structure/B14669260.png)
O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate is an organophosphorus compound with the molecular formula C8H19O2PS2. It is known for its unique chemical structure, which includes both phosphonothioate and ethylsulfanyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate typically involves the reaction of ethylphosphonothioic dichloride with 2-(ethylsulfanyl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
C2H5P(S)(O)Cl2+HSCH2CH2OH→C2H5P(S)(O)SCH2CH2SC2H5+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphonic acid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution Reagents: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can promote hydrolysis, with acids like hydrochloric acid or bases like sodium hydroxide being commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various alkyl or aryl phosphonothioates.
Hydrolysis: Phosphonic acid derivatives and ethylsulfanyl alcohol.
Wissenschaftliche Forschungsanwendungen
O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: Utilized in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Wirkmechanismus
The mechanism of action of O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate involves the inhibition of enzymes such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate: Similar structure but with a propyl group instead of an ethyl group.
O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate: Contains a diethylaminoethyl group instead of an ethylsulfanyl group.
Uniqueness
O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate is unique due to its specific combination of ethylsulfanyl and ethylphosphonothioate groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase makes it particularly valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
50728-06-8 |
|---|---|
Molekularformel |
C8H19O2PS2 |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
1-[ethoxy(ethyl)phosphoryl]sulfanyl-2-ethylsulfanylethane |
InChI |
InChI=1S/C8H19O2PS2/c1-4-10-11(9,5-2)13-8-7-12-6-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
KGDOFJULMNPBAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC)SCCSCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


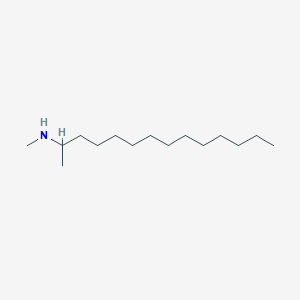

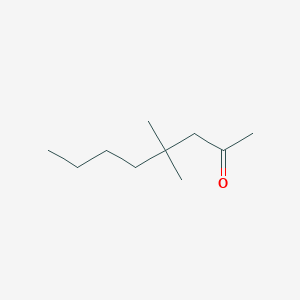
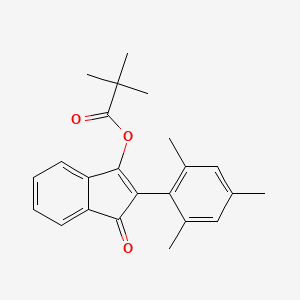
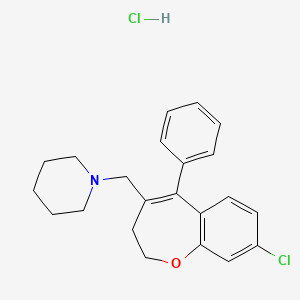
![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
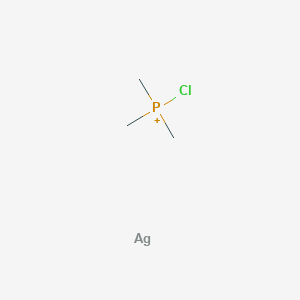
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)
